4-Quinolinemethanamine, N,N-dimethyl-
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Overview
Description
4-Quinolinemethanamine, N,N-dimethyl- is a chemical compound with the molecular formula C12H14N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a quinoline ring system attached to a methanamine group, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanamine, N,N-dimethyl- can be achieved through various methods. One common approach involves the N-dimethylation of 4-quinolinemethanamine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of 4-Quinolinemethanamine, N,N-dimethyl- may involve the use of catalytic processes to enhance the reaction rate and yield. For instance, the use of ruthenium nanoparticles as a catalyst in the presence of formaldehyde has been reported to be an effective method for the N-dimethylation of amines .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinemethanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the methanamine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
4-Quinolinemethanamine, N,N-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanamine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinemethanamine: Lacks the N,N-dimethyl substitution, which may affect its biological activity and chemical reactivity.
4-Aminomethylquinoline: Another quinoline derivative with different substituents on the methanamine group.
N,N-Dimethylmethanamine: A simpler amine without the quinoline ring, used in various chemical syntheses.
Uniqueness
4-Quinolinemethanamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-quinolin-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14(2)9-10-7-8-13-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMIUQWAXJEHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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